Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C17H23NO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: A similar compound used as a precursor in drug synthesis.
tert-Butyl 4-oxopiperidine-1-carboxylate: Another piperidine derivative with similar chemical properties.
Uniqueness
Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-13-11-19(17(21)22-18(2,3)4)12-15(16(13)20)10-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3 |
InChI Key |
SKSGVDHJXHJZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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